molecular formula C8H9ClN2O B599409 2-Amino-3-chloro-N-methylbenzamide CAS No. 18343-42-5

2-Amino-3-chloro-N-methylbenzamide

Cat. No. B599409
CAS RN: 18343-42-5
M. Wt: 184.623
InChI Key: GHOLSLMSOLPAQA-UHFFFAOYSA-N
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Description

2-Amino-3-chloro-N-methylbenzamide is a chemical compound with the CAS Number: 18343-42-5 . It has a molecular weight of 184.62 . The IUPAC name for this compound is 2-amino-3-chloro-N-methylbenzamide .


Molecular Structure Analysis

The InChI code for 2-Amino-3-chloro-N-methylbenzamide is 1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . The compound should be stored in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

  • Thermal Stability Analysis : A study by Cong and Cheng (2021) focused on the thermal stability of a related compound, 2-amino-3,5-dichloro-N-methylbenzamide. They used dynamic DSC curves to obtain data like activation energy and initial decomposition temperature, predicting thermal stability parameters such as TMRad and SADT (Cong & Cheng, 2021).

  • Synthesis and Characterization : Research by Zheng Jian-hong (2012) and Chen Yi-fen et al. (2010) involved the synthesis and characterization of chloranthraniliprole, a compound derived from 2-Amino-5-chloro-3-methylbenzoic acid, which is similar to 2-Amino-3-chloro-N-methylbenzamide. These studies highlight the process of synthesizing complex compounds from simpler chemical structures (Zheng, 2012), (Chen et al., 2010).

  • Chemical Reactions and Derivatives : A study by A. G. Balya et al. (2008) explored the reactions of N-(1-chloro-2-oxo-2-phenylethyl) carboxamides with thiosemicarbazide and its derivatives, resulting in derivatives of 5-amino-2-hydrazino-1,3-thiazole (Balya et al., 2008).

  • Poly(ADP-ribose) in DNA Repair : Cleaver et al. (1985) investigated the role of 3-Aminobenzamide, a compound related to 2-Amino-3-chloro-N-methylbenzamide, in DNA repair. Their findings suggested that high concentrations of 3-Aminobenzamide can have toxic side effects that complicate its use in DNA repair studies (Cleaver et al., 1985).

  • Gastroprokinetic Agents : Morie et al. (1995) synthesized a series of 4-amino-5-chloro-2-ethoxybenzamides with six- and seven-membered heteroalicycles to evaluate their gastroprokinetic activity. This research highlights the potential medical applications of derivatives of 2-Amino-3-chloro-N-methylbenzamide (Morie et al., 1995).

  • Protein Kinase Inhibitor Synthesis : Russell et al. (2015) developed a hybrid flow and microwave approach to synthesize CTx-0152960, a protein kinase inhibitor derived from 2-(2,5-dichloropyrimidine-4-ylamino)-N-methylbenzamide, demonstrating the compound's relevance in pharmacological research (Russell et al., 2015).

  • Antimicrobial Studies : Joshi et al. (2009) investigated the antimicrobial action of Mannich bases derived from 2-chloro 4-nitrobenzamide and 2-methylbenzamide against various bacteria. This research underscores the potential of benzamide derivatives in developing new antimicrobial agents (Joshi et al., 2009).

Safety And Hazards

The compound has been classified with the signal word “Warning” and has hazard statements H302-H315-H320-H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . The precautionary statements include P261-P280-P301+P312-P302+P352-P305+P351+P338 , which provide guidance on how to handle the compound safely.

properties

IUPAC Name

2-amino-3-chloro-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O/c1-11-8(12)5-3-2-4-6(9)7(5)10/h2-4H,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHOLSLMSOLPAQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(C(=CC=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30736709
Record name 2-Amino-3-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-3-chloro-N-methylbenzamide

CAS RN

18343-42-5
Record name 2-Amino-3-chloro-N-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30736709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Citations

For This Compound
1
Citations
TD Ashton, MG Dans, P Favuzza, A Ngo… - Journal of Medicinal …, 2023 - ACS Publications
… General procedure D was reproduced using 2-amino-3-chloro-N-methylbenzamide 108 (700 mg, 3.79 mmol), α-ketoglutaric acid (554 g, 3.79 mmol), and AcOH (20 mL) at 118 C for 6 h. …
Number of citations: 2 pubs.acs.org

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